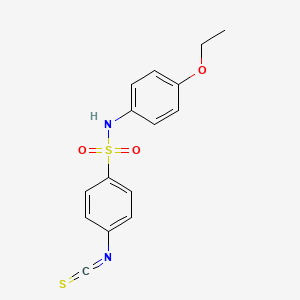

N-(4-乙氧苯基)-4-异硫氰酸苯甲酰胺

描述

Synthesis Analysis

The synthesis of related compounds, such as N-(4-ethoxyphenyl) azetidin-2-ones, has been reported. These compounds were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields .Chemical Reactions Analysis

The reactions of related compounds have been studied. For instance, the reactions of perfluorobiacetyl with N-(4-ethoxyphenyl)- and N-methylurea afforded cis- and trans-isomers of 1-methyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one and 1-(4-ethoxyphenyl)-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one in a yield of ∼60—75% .科学研究应用

酶抑制和分子对接研究

涉及 N-(4-乙氧苯基)-4-异硫氰酸苯甲酰胺类似物的研究显示出显着的酶抑制潜力。具体而言,在结构上相似的化合物已证明对乙酰胆碱酯酶和 α-葡萄糖苷酶等酶具有出色的抑制潜力。计算机模拟研究也证实了这些发现,表明未来药物设计和治疗应用的前景广阔 (Riaz, 2020)。

抗病毒和抗真菌应用

与 N-(4-乙氧苯基)-4-异硫氰酸苯甲酰胺相关的化合物已针对抗病毒和抗真菌活性进行了评估。一系列新的苯磺酰胺在针对抗 HIV 和抗真菌活性的体外筛选试验中显示出有希望的结果 (Zareef 等人,2007)。

抗肿瘤应用

以磺酰胺为重点的化合物库,包括类似于 N-(4-乙氧苯基)-4-异硫氰酸苯甲酰胺的化合物,已用于抗肿瘤筛选。这些筛选已识别出有效的细胞周期抑制剂,其中一些已进入临床试验。这些化合物在治疗各种癌细胞系中的应用突出了它们作为溶瘤剂的潜力 (Owa 等人,2002)。

抗分枝杆菌活性

涉及 N-(4-乙氧苯基)-4-异硫氰酸苯甲酰胺衍生物的研究表明对结核分枝杆菌具有显着活性。这些发现表明在治疗结核病和相关细菌感染中具有潜在应用 (Ghorab 等人,2017)。

内皮素拮抗作用

对与 N-(4-乙氧苯基)-4-异硫氰酸苯甲酰胺密切相关的联苯磺酰胺的研究导致了内皮素-A 选择性拮抗剂的开发。这些化合物在抑制内皮素-1 引起的升压效应方面显示出希望,表明潜在的心血管治疗应用 (Murugesan 等人,1998)。

碳酸酐酶抑制和抗癌特性

N-(4-乙氧苯基)-4-异硫氰酸苯甲酰胺的衍生物已探索其作为碳酸酐酶抑制剂和抗癌剂的潜力。其中一些化合物表现出显着的细胞毒活性,表明它们在未来的抗肿瘤研究中的适用性 (Gul 等人,2016)。

作用机制

Target of Action

Similar compounds such as n-(4-methoxyphenyl)-2-azetidinones have been shown to inhibit egfr and vegfr-2, which are associated with the progression of triple-negative breast cancer .

Mode of Action

Similar compounds have been shown to interact with their targets through structural bioinformatics methods, including density functional theory, molecular docking, and molecular dynamic simulation .

Biochemical Pathways

Similar compounds have been shown to affect the egfr and vegfr-2 pathways, which are associated with the progression of triple-negative breast cancer .

Pharmacokinetics

Similar compounds have been shown to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .

Result of Action

Similar compounds have been shown to have strong electronic characteristics and varying levels of affinity for target proteins .

Action Environment

It is known that the presence of common water constituents can inhibit the degradation of similar compounds in certain environments .

属性

IUPAC Name |

N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-2-20-14-7-3-13(4-8-14)17-22(18,19)15-9-5-12(6-10-15)16-11-21/h3-10,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOUCXWMHMWYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

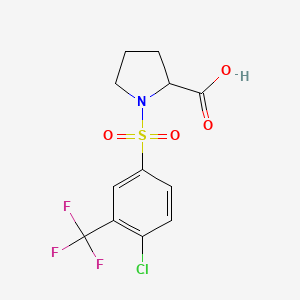

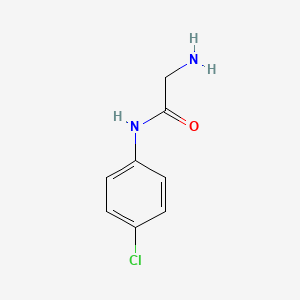

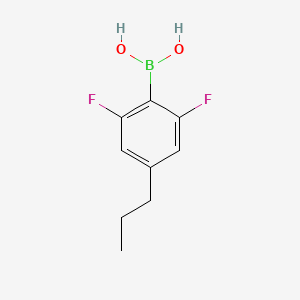

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071262.png)

![[(1R,3Ar,4S,7aR)-1-[(2S,3S)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-yn-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B3071263.png)

![3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B3071293.png)

![4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071306.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-(2-thienyl)acetic acid, hydrate](/img/structure/B3071310.png)

![Methyl 2-[(2-{[(2-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B3071331.png)